2-Nitro-5,6,7,8-tetrahydronaphthalen-1-amine
Overview
Description
2-Nitro-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of aromatic amines. It features a nitro group and an amine group attached to a tetrahydronaphthalene ring system. This compound is of interest due to its unique structural properties, which combine both aromatic and aliphatic characteristics, making it useful in various fields such as organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the nitration of 5,6,7,8-tetrahydronaphthalen-1-amine. This can be achieved through the following steps:
Nitration Reaction: The starting material, 5,6,7,8-tetrahydronaphthalen-1-amine, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5,6,7,8-Tetrahydronaphthalen-1,2-diamine.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Nitroso and nitro derivatives.
Scientific Research Applications
2-Nitro-5,6,7,8-tetrahydronaphthalen-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but lacks the nitro group.
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure with the amine group at a different position.
6-Amino-1,2,3,4-tetrahydronaphthalene: Another structural isomer with the amine group at a different position.
Uniqueness
2-Nitro-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to the presence of both nitro and amine groups on the tetrahydronaphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h5-6H,1-4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEQNBOTNDJVNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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